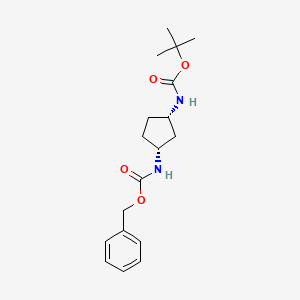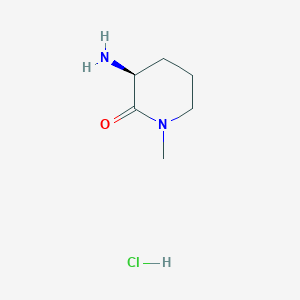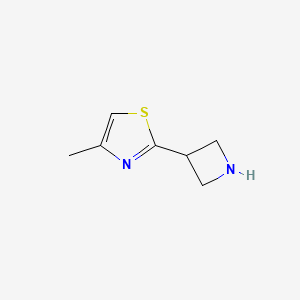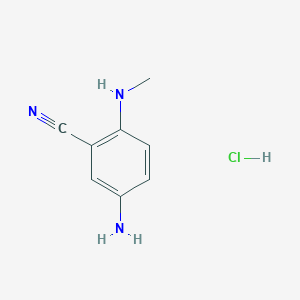![molecular formula C12H11ClN2O B1374390 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one CAS No. 1331936-68-5](/img/structure/B1374390.png)
9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one
Übersicht
Beschreibung
9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one is a chemical compound used for pharmaceutical testing . It is also known as GDC93668 with the CAS Number 1331936-68-5 .
Relevant Papers There are several papers related to 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one and its derivatives. For instance, a paper titled “Synthesis of indole derivatives as prevalent moieties present in selected alkaloids” discusses the synthesis of indole derivatives, which are important types of molecules in cell biology . Another paper titled “Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors” discusses the synthesis of novel derivatives of the tricyclic scaffold, including 1-phenylethynyl, 1-indol-3-yl, and azocino [4,5- b ]quinoline derivatives . These papers may provide valuable insights into the synthesis and potential applications of 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one and its derivatives.
Wissenschaftliche Forschungsanwendungen
Synthesis of Azepinoindole Derivatives
Several studies have focused on the synthesis of azepinoindole derivatives. For instance, Safieh et al. (2001) described the synthesis of pyrazole-fused azepino[5,4,3-cd]indoles, achieved through regioselective cyclization under Bischler-Napieralski reaction conditions (Safieh et al., 2001). Similarly, Glushkov et al. (1970) investigated the opening of the azepine ring in tetrahydroazepino[3,4-b]indoles during alkylation (Glushkov et al., 1970).
Development of Azepinoindole Analogues
Research by Moosa et al. (2002) focused on the interaction of indolylzinc chloride with nitrothiophene, leading to the synthesis of thiophene-fused azepino[5,4,3-cd]indoles (Moosa et al., 2002). Marais et al. (1990) explored the sodium dichloroisocyanurate oxidation of tetrahydroacridinone, yielding azepino[1,2-a]indoles (Marais et al., 1990).
Catalytic Processes Involving Azepinoindoles
Bo Lang et al. (2017) demonstrated the rhodium-catalyzed cycloadditions between diazoindolin-imines and dienes to construct azepino[2,3-b]indoles (Bo Lang et al., 2017). Also, Nguyen et al. (1990) synthesized antitumor agents by transforming compounds through phosphorus oxychloride, yielding chloro-pyrido-benzo-indoles (Nguyen et al., 1990).
Eigenschaften
IUPAC Name |
9-chloro-3,4,5,6-tetrahydro-2H-azepino[4,3-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-7-3-4-9-8(6-7)11-10(15-9)2-1-5-14-12(11)16/h3-4,6,15H,1-2,5H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPDXNKLMDXYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C(N2)C=CC(=C3)Cl)C(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1374307.png)
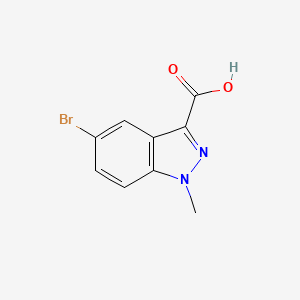
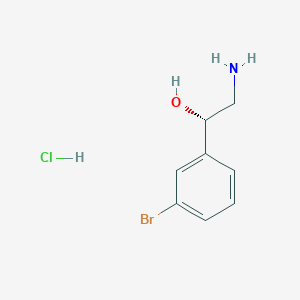
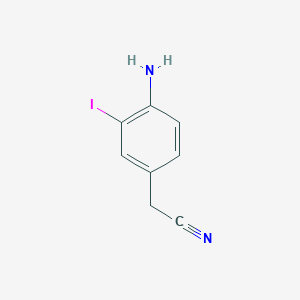

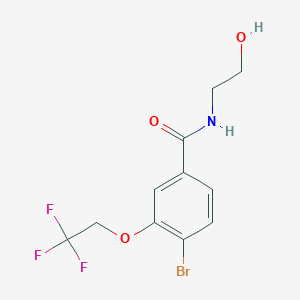

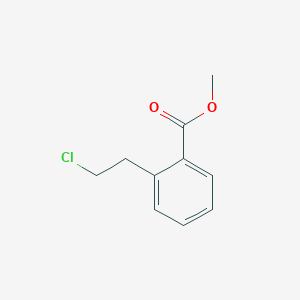
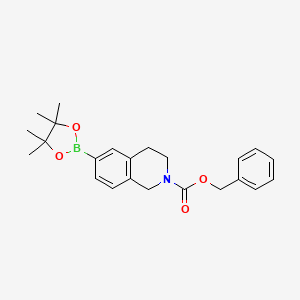
![2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1374324.png)
